![molecular formula C20H16O3 B5555047 2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

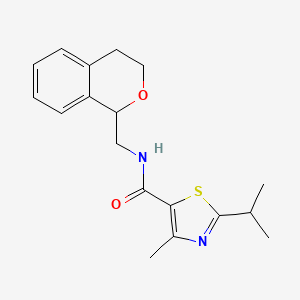

Chromenone derivatives, including "2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one," represent a significant class of organic compounds often studied for their diverse and potent biological activities. These compounds are characterized by a fused ring structure combining benzene and pyran rings, with various substitutions that influence their chemical and physical properties.

Synthesis Analysis

The synthesis of chromenone derivatives typically involves multi-component reactions, including condensation, cyclization, and sometimes specific reactions like the Paternò–Büchi reaction. A common method for synthesizing such compounds involves the four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, which sequentially includes Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often elucidated using X-ray diffraction methods, revealing details about the coplanarity of fused phenyl and heterocycle rings. Advanced computational methods, such as Density Functional Theory (DFT), are also employed to predict the molecular structure and compare it with experimental data, providing insights into the molecule's stability and reactivity (Turbay et al., 2014).

Chemical Reactions and Properties

Chromenone derivatives undergo a variety of chemical reactions, including cycloadditions, Michael additions, and substitutions, which are often used to introduce different functional groups or to modify the molecular structure for specific applications. These reactions are influenced by the compound's electronic structure, particularly the HOMO-LUMO gap, which can be indicative of the molecule's reactivity and potential bioactivity (Turbay et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are determined experimentally and influence the compound's applications, especially in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting how these compounds behave in chemical reactions. Spectroscopic methods like IR, NMR, and Raman spectroscopy, supported by computational calculations, provide a comprehensive understanding of the compound's electronic environment and functional groups (Turbay et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A novel synthetic approach for creating substituted furo[3,2-c]chromen-4-ones involves a four-component reaction utilizing substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, yielding biologically significant structures under mild conditions (Zhengquan Zhou et al., 2013). The crystal structure of related compounds reveals distinct conformations, contributing to the understanding of their molecular geometry and potential applications in designing biomedical-program structures (Atta-ur-Rahman et al., 2004).

Green Synthesis Methods

Catalyst-free synthesis of benzo[c]chromenes in aqueous media under microwave irradiation showcases an environmentally friendly approach to generating these compounds, potentially broadening their application in green chemistry (Yan He et al., 2012). Similarly, a green, three-component reaction provides an efficient method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones under solvent-free conditions, emphasizing the importance of sustainable chemical practices (Manoj Kumar et al., 2015).

Photooxygenation and Phototoxicity

The study of photooxygenation in angular furocoumarin derivatives highlights their potential in creating phototherapeutic agents, showing the importance of photochemical reactions in developing new therapeutic strategies (S. El-Gogary et al., 2015). Research on the synthesis and phototoxicity of psoralens further emphasizes the relevance of these compounds in photomedicine, potentially leading to new treatments for skin disorders (S. Chimichi et al., 2002).

Fluorescence and Photophysical Properties

The development of polycyclic heteroaromatic coumarins with strong fluorescence emissions highlights the potential of these compounds in bioimaging and sensor applications, demonstrating the broad utility of furochromen derivatives in materials science (Juan Shi et al., 2018).

Propiedades

IUPAC Name |

2,5,6-trimethyl-3-phenylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-12(2)20(21)23-17-10-18-16(9-15(11)17)19(13(3)22-18)14-7-5-4-6-8-14/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFPUYUSNIMLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)